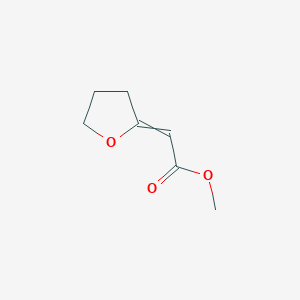![molecular formula C14H24N2O6 B13890056 Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a cyclobutane ring, and an amine group. The presence of oxalic acid as a counterion enhances its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-oxaspiro[3.3]heptan-3-amine typically involves multiple steps. One common method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. This compound undergoes a series of reactions, including cyclization and amination, to form the spirocyclic structure . The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process may include the use of specialized equipment for sonication and filtration to ensure high yields and purity. The scalability of the process can be challenging, particularly in the removal of magnesium salts formed during the deprotection step .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of oxalic acid;1-oxaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the oxalic acid counterion.
1-oxaspiro[3.3]heptan-3-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is unique due to the presence of both the oxetane and cyclobutane rings, as well as the oxalic acid counterion. This combination of features enhances its stability, solubility, and reactivity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C14H24N2O6 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
oxalic acid;1-oxaspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6) |
Clé InChI |
NWGYKSMXRQNZSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


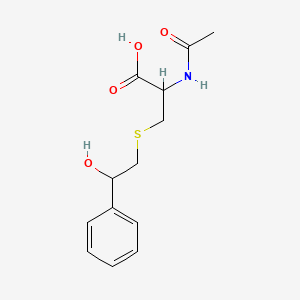


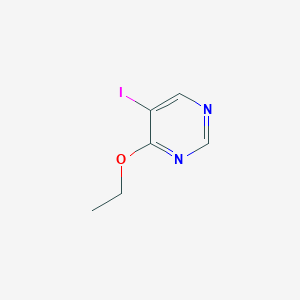
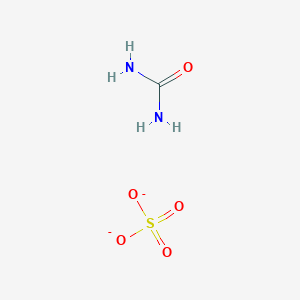
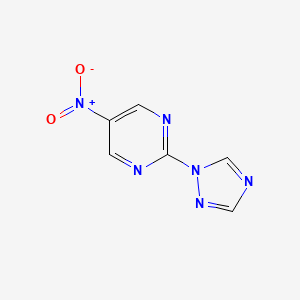
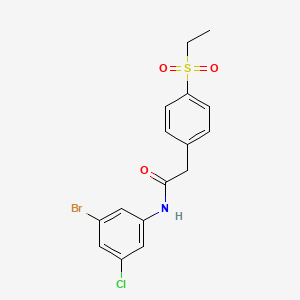
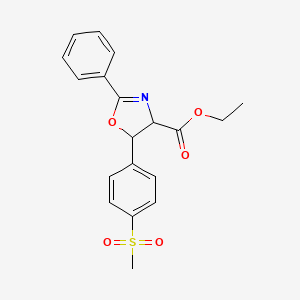


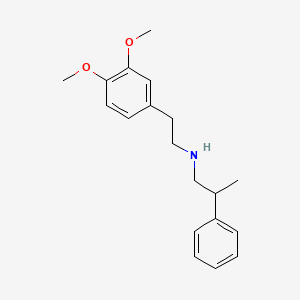
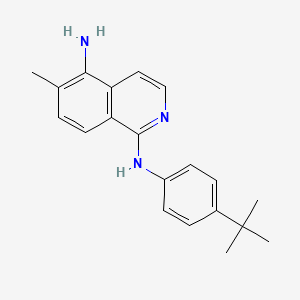
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
